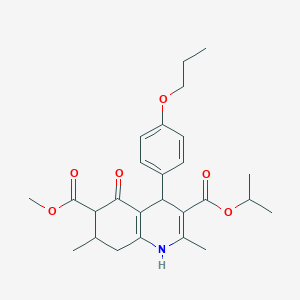![molecular formula C23H25N5O B6071337 5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[4-(PIPERIDIN-1-YL)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE](/img/structure/B6071337.png)
5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[4-(PIPERIDIN-1-YL)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[4-(PIPERIDIN-1-YL)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzodiazole moiety, a piperidine ring, and a dihydropyrrolone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[4-(PIPERIDIN-1-YL)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE typically involves multi-step organic synthesis. One possible route includes:
Formation of the Benzodiazole Moiety: Starting from o-phenylenediamine and methylating it to form 1-methyl-1H-1,3-benzodiazole.
Synthesis of the Piperidine Derivative: Reacting 4-bromobenzaldehyde with piperidine to form 4-(piperidin-1-yl)benzaldehyde.
Coupling Reaction: Combining the benzodiazole and piperidine derivatives through a coupling reaction, followed by cyclization to form the dihydropyrrolone structure.
Amination: Introducing the amino group at the 5-position of the dihydropyrrolone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the dihydropyrrolone ring.
Reduction: Reduction reactions can occur at the benzodiazole moiety or the carbonyl group in the dihydropyrrolone ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms of the benzodiazole or dihydropyrrolone rings.
Substitution: Substituted aromatic derivatives with new functional groups.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Potential use in the development of new materials or as a chemical intermediate in various industrial processes.
作用機序
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole moiety can interact with biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions, while the piperidine ring can enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-AMINO-1-(4-PIPERIDIN-1-YL)PHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE: Lacks the benzodiazole moiety.
5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-[4-(PIPERIDIN-1-YL)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE: Lacks the methyl group on the benzodiazole ring.
5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-PHENYL-2,3-DIHYDRO-1H-PYRROL-3-ONE: Lacks the piperidine ring.
Uniqueness
The presence of both the benzodiazole moiety and the piperidine ring in 5-AMINO-4-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-1-[4-(PIPERIDIN-1-YL)PHENYL]-2,3-DIHYDRO-1H-PYRROL-3-ONE makes it unique. This combination of functional groups can enhance its chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
IUPAC Name |
5-imino-4-(1-methylbenzimidazol-2-yl)-1-(4-piperidin-1-ylphenyl)-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c1-26-19-8-4-3-7-18(19)25-23(26)21-20(29)15-28(22(21)24)17-11-9-16(10-12-17)27-13-5-2-6-14-27/h3-4,7-12,24,29H,2,5-6,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLILOBFPQAKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(CN(C3=N)C4=CC=C(C=C4)N5CCCCC5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6071254.png)
![4-(3-CHLOROPHENYL)-3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B6071260.png)
![5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6071262.png)
![N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B6071267.png)


![3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6071288.png)

![1-[4-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]piperidin-1-yl]piperidin-1-yl]ethanone](/img/structure/B6071300.png)
![7-(2-cyclohexylethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6071301.png)
![{[(2-hydroxyphenyl)amino]methyl}phenylphosphinic acid](/img/structure/B6071317.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6071319.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B6071321.png)

